Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate
Descripción general
Descripción
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, also known as Ethyl-DBPA or EDBPA, is a heterocyclic compound. It has the molecular formula C8H9Br2N3O2 and a molecular weight of 338.987 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate can be achieved from Ethyl chloroacetate and 2-Amino-3,5-dibromopyrazine . There are multiple synthetic routes available for this compound .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate are primarily related to its synthesis . The exact reactions it undergoes would depend on the conditions and reagents present.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates, similar in structure to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, have been synthesized using reactions involving 2-aminopyridine, Meldrum’s acid, and aryl glyoxals. These compounds showcase the versatility of pyrazin derivatives in chemical synthesis (Asadi et al., 2021).
Preparation and Application in Diagnostic Imaging
- Ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, structurally related to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, has been utilized in the preparation of finely dispersed drugs for diagnostic imaging. Controlled precipitation of this compound produces particles of various sizes and morphologies, essential for different imaging applications (Bosch et al., 2004).
Synthesis of Heterocyclic Compounds
- Studies have shown that heterocyclic compounds, akin to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, can be synthesized through various reactions, illustrating the potential of pyrazin derivatives in the development of novel heterocyclic structures (Janda, 2001).
Applications in Drug Synthesis
- Research indicates the use of compounds structurally similar to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate in synthesizing new drugs. For instance, the synthesis of anti-tumor drug temozolomide involved the use of related compounds, highlighting the importance of such chemicals in medicinal chemistry (Wang et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-[(3,5-dibromopyrazin-2-yl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N3O2/c1-2-15-6(14)4-12-8-7(10)13-5(9)3-11-8/h3H,2,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTDABKISAGHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(N=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.